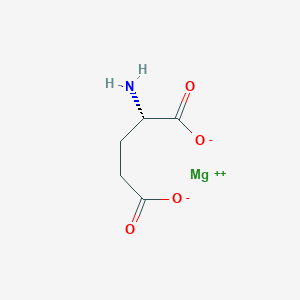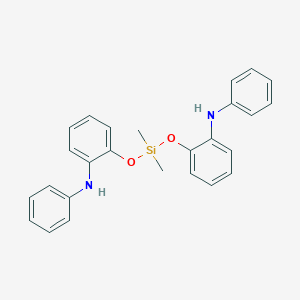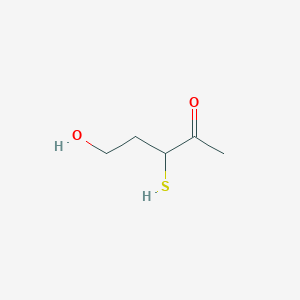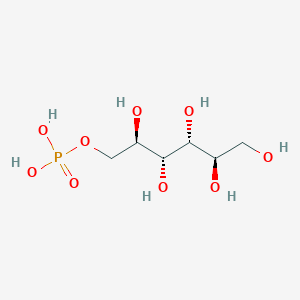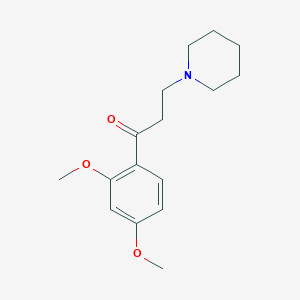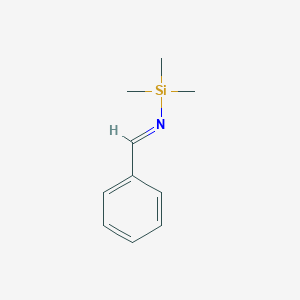
N-Trimethylsilylbenzaldimine
Übersicht
Beschreibung
N-Trimethylsilylbenzaldimine, also known as (Benzylidene)(trimethylsilyl)amine, is an organic compound with the molecular formula C10H15NSi. It is a colorless to orange liquid that is primarily used in organic synthesis. The compound is known for its utility in various chemical reactions due to the presence of both the imine and trimethylsilyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Trimethylsilylbenzaldimine can be synthesized through the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the imine bond. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{N-Si(CH}_3\text{)}_3 \rightarrow \text{C}_6\text{H}_5\text{CH=N-Si(CH}_3\text{)}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Trimethylsilylbenzaldimine undergoes various types of chemical reactions, including:
Substitution Reactions: The imine group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Cycloaddition Reactions: It can react with dienes or other unsaturated compounds to form cyclic products.
Common Reagents and Conditions:
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Electrophiles: Such as alkyl halides or acyl chlorides.
Catalysts: Lewis acids like boron trifluoride or aluminum chloride can be used to facilitate reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with a Grignard reagent can yield a secondary amine, while reaction with an acyl chloride can produce an amide.
Wissenschaftliche Forschungsanwendungen
N-Trimethylsilylbenzaldimine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: It can be used in the preparation of polymers with specific functional groups.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of N-Trimethylsilylbenzaldimine involves the reactivity of the imine and trimethylsilyl groups. The imine group can act as an electrophile, while the trimethylsilyl group can stabilize intermediates through hyperconjugation. This dual functionality allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
N-Trimethylsilylmethylamine: Similar in structure but with a methyl group instead of a benzyl group.
N-Trimethylsilylbenzylamine: Similar but with an amine group instead of an imine group.
N-Trimethylsilylbenzylideneamine: Similar but with a different substitution pattern on the benzene ring.
Uniqueness: N-Trimethylsilylbenzaldimine is unique due to the presence of both the imine and trimethylsilyl groups, which provide distinct reactivity patterns. This makes it particularly useful in organic synthesis and polymer chemistry, where such dual functionality is often required.
Eigenschaften
IUPAC Name |
(E)-1-phenyl-N-trimethylsilylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAAABKKYCMRZ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430616 | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17599-61-0 | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of water in the asymmetric allylboration of N-Trimethylsilylbenzaldimine with B-Allyldiisopinocampheylborane?
A: The research paper highlights that the presence of water is critical for the successful asymmetric allylboration of N-Trimethylsilylbenzaldimines with B-Allyldiisopinocampheylborane []. While the exact mechanism is not fully elucidated in the abstract, it is suggested that water facilitates the formation of a free aldimine intermediate. This intermediate is then rapidly captured by the B-Allyldiisopinocampheylborane, leading to the desired chiral allylboration product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


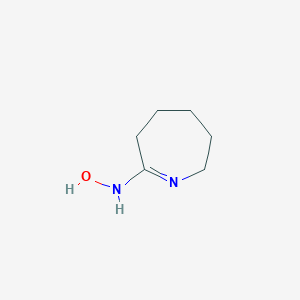

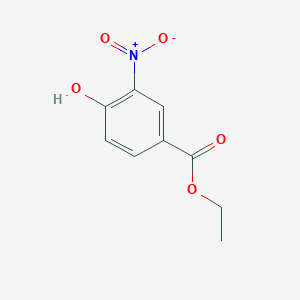

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
![2-[(3,4-Dichlorobenzoyl)amino]acetic acid](/img/structure/B98186.png)


